![molecular formula C13H16S3 B12578121 {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol CAS No. 185499-95-0](/img/structure/B12578121.png)
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and optical brighteners
Mecanismo De Acción
The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:
Enzyme Inhibition: Inhibition of enzymes such as kinases and proteases.
Receptor Modulation: Interaction with receptors such as estrogen receptors and voltage-gated sodium channels.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Uniqueness
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and methanethiol group make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
185499-95-0 |
|---|---|
Fórmula molecular |
C13H16S3 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol |
InChI |
InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2 |
Clave InChI |
VGLIMVIUBQKOTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CCCCC2=CC=C(S2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
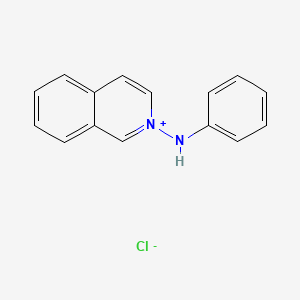
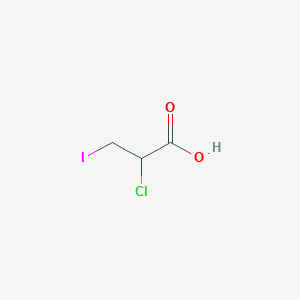

![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)
![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)
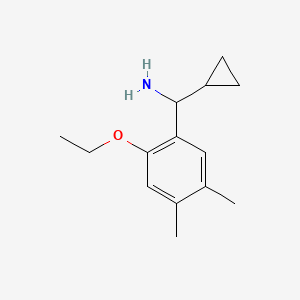
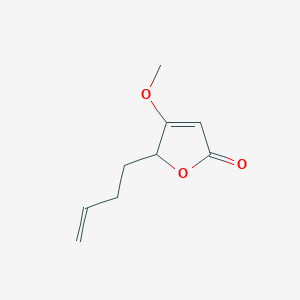
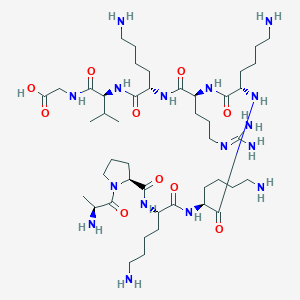

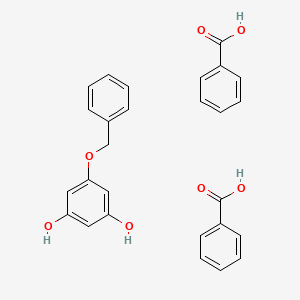
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
